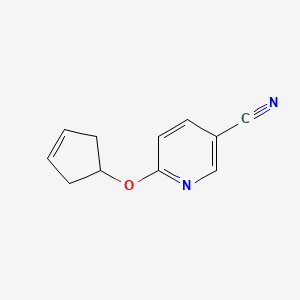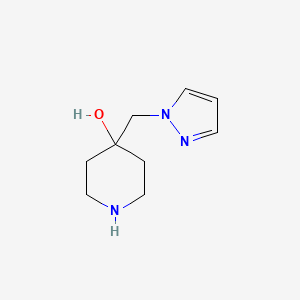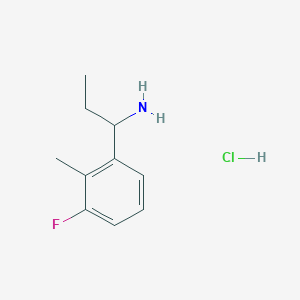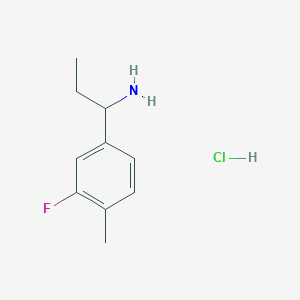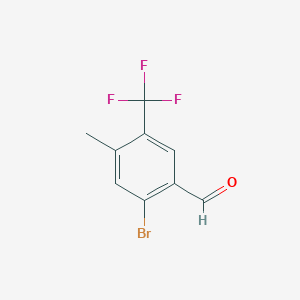
2-溴-4-甲基-5-(三氟甲基)苯甲醛
描述
2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6BrF3O . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Ligand Synthesis: It is used in the preparation of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the synthesis of advanced materials, including polymers and resins with specific properties.
安全和危害
This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
作用机制
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The compound might interact with its targets through these pathways, leading to changes in the target molecules.
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde are currently unknown . The compound’s interaction with its targets could potentially affect various downstream effects, but further studies are required to elucidate these pathways.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde . For instance, the compound’s boiling point is predicted to be 249.3±40.0 °C , suggesting that it may be stable at high temperatures.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde typically starts with the bromination of 4-methyl-5-(trifluoromethyl)benzaldehyde. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Aldehyde Formation: The brominated product is then subjected to formylation to introduce the aldehyde group. This can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution: Formation of 2-methoxy-4-methyl-5-(trifluoromethyl)benzaldehyde.
Oxidation: Formation of 2-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.
相似化合物的比较
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
4-Methyl-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness:
- The presence of both bromine and trifluoromethyl groups in 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde imparts unique reactivity and properties, making it a valuable compound in various chemical reactions and applications.
属性
IUPAC Name |
2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDQHMRBRGIWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
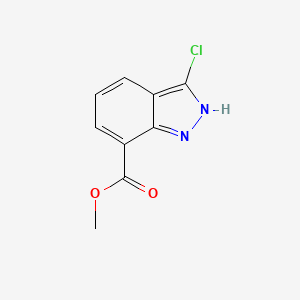
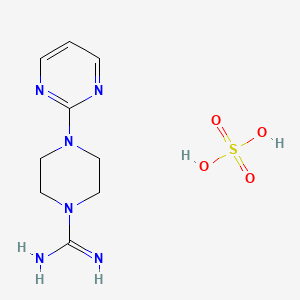
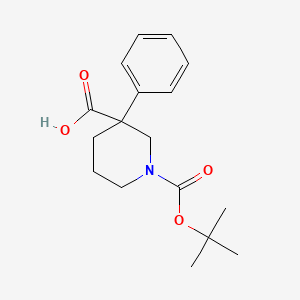
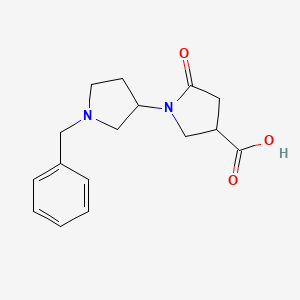
![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)

